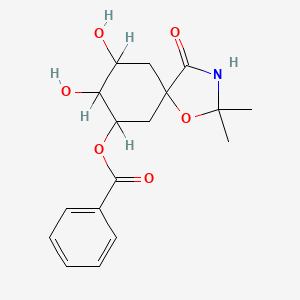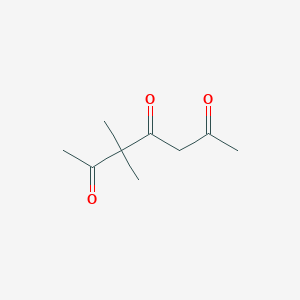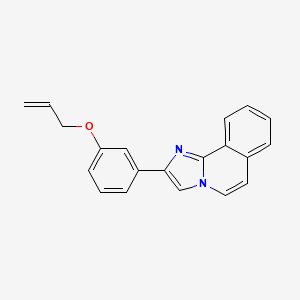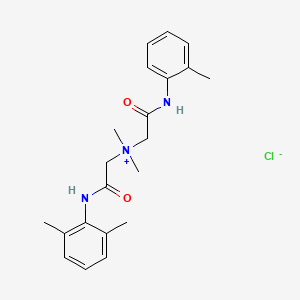
Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is a quaternary ammonium compound known for its diverse applications in various fields. This compound is characterized by its complex structure, which includes both o-tolylcarbamoyl and 2,6-xylylcarbamoyl groups attached to a dimethylammonium core. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride typically involves the quaternization of a tertiary amine with an appropriate alkylating agent. One common method involves the reaction of dimethylamine with o-tolyl isocyanate and 2,6-xylyl isocyanate to form the corresponding carbamoyl derivatives. These intermediates are then reacted with methyl chloride to yield the final quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The reaction is typically conducted in a solvent such as acetonitrile, with the addition of a catalyst like potassium iodide to enhance the reaction rate. The reaction mixture is heated to a specific temperature, usually around 80-90°C, to ensure complete conversion of the reactants to the desired product. The final product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions
Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamoyl groups to amines.
Substitution: The chloride ion can be substituted with other anions through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Ion exchange reactions can be carried out using silver nitrate or other suitable reagents.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Quaternary ammonium salts with different anions.
科学研究应用
Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial activity.
作用机制
The mechanism of action of Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride involves its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Denatonium benzoate: Another quaternary ammonium compound known for its extreme bitterness and use as a denaturant.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Commonly used as a surfactant in various applications.
Uniqueness
Ammonium, dimethyl((o-tolylcarbamoyl)methyl)((2,6-xylylcarbamoyl)methyl)-, chloride is unique due to its specific combination of carbamoyl groups, which impart distinct chemical and biological properties. Its dual carbamoyl structure allows for versatile interactions with various molecular targets, making it valuable in both research and industrial applications.
属性
CAS 编号 |
4169-33-9 |
|---|---|
分子式 |
C21H28ClN3O2 |
分子量 |
389.9 g/mol |
IUPAC 名称 |
[2-(2,6-dimethylanilino)-2-oxoethyl]-dimethyl-[2-(2-methylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-15-9-6-7-12-18(15)22-19(25)13-24(4,5)14-20(26)23-21-16(2)10-8-11-17(21)3;/h6-12H,13-14H2,1-5H3,(H-,22,23,25,26);1H |
InChI 键 |
YSKADTNXEBAWKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C[N+](C)(C)CC(=O)NC2=CC=CC=C2C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


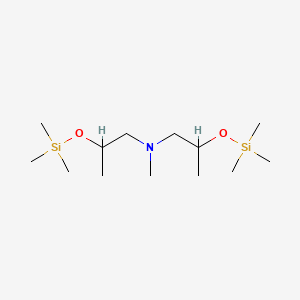
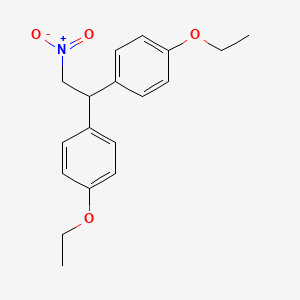

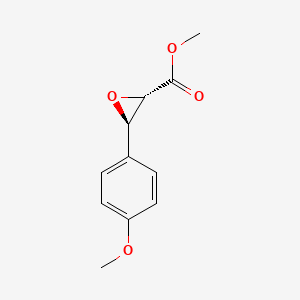
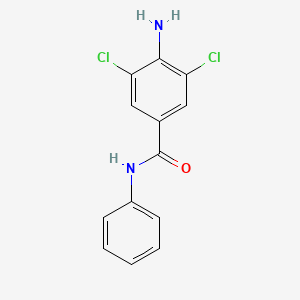
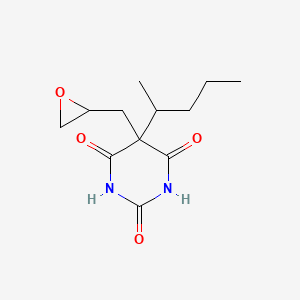
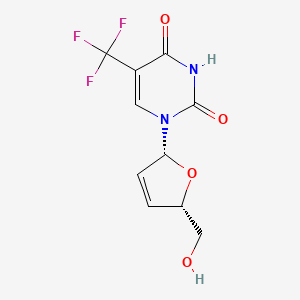

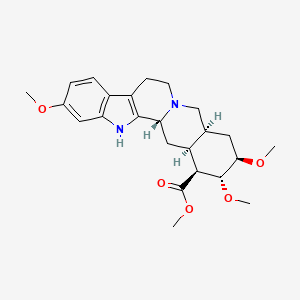
![N-[5-(Phenylimino)-1,3-pentadien-1-yl]aniline](/img/structure/B15196157.png)
